molecular formula C17H15N3O2 B11994203 N-(2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11994203
M. Wt: 293.32 g/mol
InChI Key: WMNVLOVOZPGOKY-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of 2-methyl aniline with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with anthranilic acid to yield the desired quinazolinone derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(2-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Comparison: this compound is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for drug development.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H15N3O2/c1-12-6-2-4-8-14(12)19-16(21)10-20-11-18-15-9-5-3-7-13(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21)

InChI Key

WMNVLOVOZPGOKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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